5,6-Dimethyl vs. Unsubstituted Core Structure
The target compound contains methyl groups at positions 5 and 6 of the benzimidazole ring system, whereas the closest unsubstituted analog, 1-(1H-benzimidazol-2-yl)ethanol (CAS 19018-24-7), has hydrogen atoms at these positions . This structural difference is not merely cosmetic; the 5,6-dimethylbenzimidazole moiety is the axial ligand in vitamin B12 and exhibits distinct electronic properties that affect coordination chemistry and biological recognition .
Δ 28.05 g/mol, 2 CH₃ groups
| Evidence Dimension | Structural substitution pattern |
|---|---|
| Target Compound Data | 5,6-Dimethyl substitution (C11H14N2O; MW 190.24) |
| Comparator Or Baseline | Unsubstituted core (1-(1H-benzimidazol-2-yl)ethanol; C9H10N2O; MW 162.19) |
| Quantified Difference | Difference of C2H4 (28.05 g/mol); two additional methyl groups |
| Conditions | Chemical structure comparison |
Why This Matters
Researchers requiring the 5,6-dimethyl substitution pattern for metal coordination, biological mimicry of B12 derivatives, or specific SAR studies cannot use the unsubstituted analog.
